2,2-Dimethylpentanoic acid
CAS No.: 1185-39-3
Cat. No.: VC20954917
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1185-39-3 |
---|---|
Molecular Formula | C7H14O2 |
Molecular Weight | 130.18 g/mol |
IUPAC Name | 2,2-dimethylpentanoic acid |
Standard InChI | InChI=1S/C7H14O2/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3,(H,8,9) |
Standard InChI Key | ZRYCZAWRXHAAPZ-UHFFFAOYSA-N |
SMILES | CCCC(C)(C)C(=O)O |
Canonical SMILES | CCCC(C)(C)C(=O)O |
Introduction
Chemical Structure and Basic Properties
2,2-Dimethylpentanoic acid, also known as α,α-dimethylvaleric acid, is a methyl-branched fatty acid with the molecular formula C7H14O2 . The compound features a carboxylic acid group (-COOH) attached to a carbon that bears two methyl groups, with a propyl chain extending from this quaternary carbon.
Identification and Nomenclature
The compound has several recognized synonyms and identifiers that are commonly used in chemical databases and literature.
Table 1.1: Identification Parameters of 2,2-Dimethylpentanoic Acid
Parameter | Value |
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CAS Number | 1185-39-3 |
EINECS | 214-682-4 |
Molecular Formula | C7H14O2 |
Molecular Weight | 130.18500 g/mol |
SMILES | CCCC(C)(C)C(=O)O |
InChI | InChI=1S/C7H14O2/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3,(H,8,9) |
Common Synonyms
The compound is recognized by multiple synonyms in chemical literature and databases:
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Pentanoic acid, 2,2-dimethyl-
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Valeric acid, 2,2-dimethyl-
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2,2-Dimethylvaleric acid
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α,α-Dimethylvaleric acid
Physical and Chemical Properties
2,2-Dimethylpentanoic acid possesses distinctive physical and chemical properties that influence its behavior in various chemical reactions and applications.
Physical Properties
The compound exists as a liquid under standard conditions with specific physical characteristics that are important for its handling and applications.
Table 2.1: Physical Properties of 2,2-Dimethylpentanoic Acid
Property | Value |
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Physical State | Liquid at room temperature |
Melting Point | 37.30°C |
Boiling Point | 200-205°C |
Density | 0.8833 g/cm³ at 20°C |
Refractive Index | n20/D 1.422 |
Flash Point | 71°C |
Vapor Pressure | 101-102°C at 11 Torr |
LogP | 1.89730 |
Chemical Reactivity
As a carboxylic acid, 2,2-dimethylpentanoic acid exhibits typical reactivity patterns including:
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Acid-base reactions to form carboxylate salts
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Esterification with alcohols to form esters
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Amidation reactions with amines
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Reduction to form alcohols
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Decarboxylation under specific conditions
The presence of two methyl groups at the alpha position creates steric hindrance that affects the reactivity of the carboxylic acid group compared to unbranched carboxylic acids .
Synthesis Methods
The synthesis of 2,2-dimethylpentanoic acid can be accomplished through several routes, though certain approaches present significant challenges.
Unsuccessful Synthetic Approach
One documented synthetic approach that proved unsuccessful involved the reaction of 2-chloro-2-methylpentane with sodium cyanide (NaCN), followed by hydrolysis of the presumed nitrile intermediate .
The reaction sequence can be represented as:
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2-chloro-2-methylpentane + NaCN → 2-methyl-2-pentanenitrile
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2-methyl-2-pentanenitrile + H2O/H+ → 2,2-dimethylpentanoic acid
This approach fails because the nucleophilic substitution reaction at the tertiary carbon center is highly unfavorable. The tertiary halide predominantly undergoes elimination rather than substitution, producing alkenes instead of the desired nitrile intermediate .
Successful Synthetic Routes
More viable approaches to synthesizing 2,2-dimethylpentanoic acid include:
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Alkylation of isobutyric acid derivatives with propyl halides
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Carboxylation of 2,2-dimethylpentane derivatives
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Oxidation of 2,2-dimethylpentanal
A documented method related to industrial preparation involves the use of 2,2-dimethylpentanoic acid in synthesizing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil) through a two-step process with yields exceeding 80% .
Parameter | Classification/Description |
---|---|
Hazard Class | 8 (Corrosive substances) |
UN Number | UN 3265 8/PG 3 |
GHS Hazard Statement | H314: Causes severe skin burns and eye damage |
Signal Word | Danger |
Risk Statements | R34 (Causes burns) |
Safety Statements | S26-S36/37/39-S45 |
Precautionary Statements | P280, P305+P351+P338, P310, P260, P264, P301+P330+P331, P303+P361+P353, P304+P340, P321, P363, P405, P501 |
Applications and Uses
2,2-Dimethylpentanoic acid has several applications in chemical synthesis and pharmaceutical development.
Pharmaceutical Synthesis
The most notable application of 2,2-dimethylpentanoic acid is in the synthesis of gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid), a medication used to reduce cholesterol and triglyceride levels in the blood . The synthetic pathway involves:
Other Applications
Additional applications include:
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Use as a building block in organic synthesis
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Production of esters for fragrance and flavor applications
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Research chemical for studying branched carboxylic acids
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Potential intermediate in the synthesis of other pharmaceutical compounds
Related Compounds
Several compounds structurally related to 2,2-dimethylpentanoic acid have been identified and characterized.
Salt Forms and Derivatives
Table 6.1: Related Compounds of 2,2-Dimethylpentanoic Acid
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